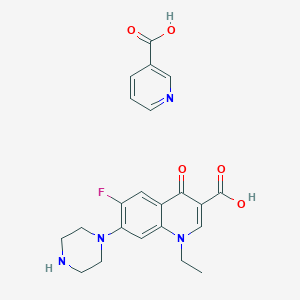
Norfloxacin nicotinate
Cat. No. B040109
Key on ui cas rn:
118803-81-9
M. Wt: 442.4 g/mol
InChI Key: WRIFLTAYLRDENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04792552
Procedure details


10 g of Norfloxacin were added to 20 ml of ethanol, the mixture obtained was then stirred and heated to reflux. 4.2 g of nicotinic acid, previously dissolved in 5 ml of hot ethanol, were added in one portion to said mixture and the resulting suspension was heated to reflux, upon which all solids dissolved. After a short time at reflux the adduct began to separate. The mixture was stirred, cooled to room temperature and finally in an ice bath to yield the nicotinic acid-Norfloxacin 1:1 adduct in 88% yield; m.p. 232°-233° C.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]1[C:9]2[CH:10]=[C:11]([N:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[C:12]([F:14])=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:21]([OH:23])=[O:22])=[CH:4]1.C(O)(=O)C1C=CC=NC=1>C(O)C>[C:21]([OH:23])(=[O:22])[C:5]1[CH:6]=[CH:8][CH:9]=[N:3][CH:4]=1.[CH3:1][CH2:2][N:3]1[C:9]2[CH:10]=[C:11]([N:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[C:12]([F:14])=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:21]([OH:23])=[O:22])=[CH:4]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN1C=C(C(=O)C2=C1C=C(C(=C2)F)N3CCNCC3)C(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added in one portion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting suspension was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux, upon which all solids
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After a short time at reflux the adduct
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)O.CCN1C=C(C(=O)C2=C1C=C(C(=C2)F)N3CCNCC3)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

